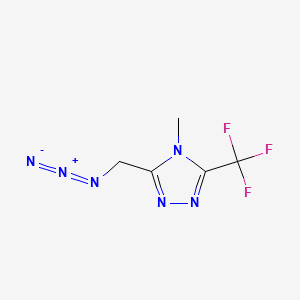
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its azidomethyl and trifluoromethyl functional groups, which impart unique chemical properties and reactivity. Triazoles are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical or nucleophilic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with biological targets through its azidomethyl and trifluoromethyl groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(azidomethyl)-4-methyl-5-(difluoromethyl)-4H-1,2,4-triazole
- 3-(azidomethyl)-4-methyl-5-(fluoromethyl)-4H-1,2,4-triazole
- 3-(azidomethyl)-4-methyl-5-(methyl)-4H-1,2,4-triazole
Uniqueness
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity compared to its analogs with fewer fluorine atoms .
Propiedades
Fórmula molecular |
C5H5F3N6 |
|---|---|
Peso molecular |
206.13 g/mol |
Nombre IUPAC |
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H5F3N6/c1-14-3(2-10-13-9)11-12-4(14)5(6,7)8/h2H2,1H3 |
Clave InChI |
ZTRQJMHWXCWIHI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1C(F)(F)F)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


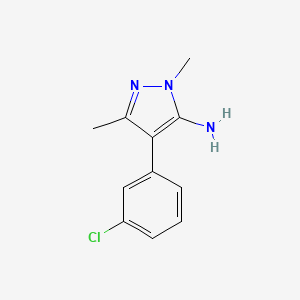
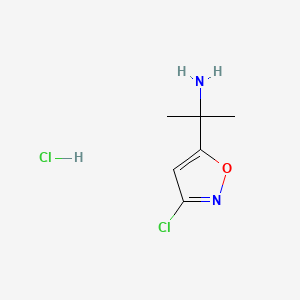
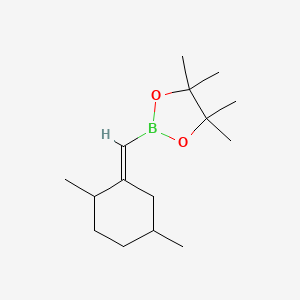
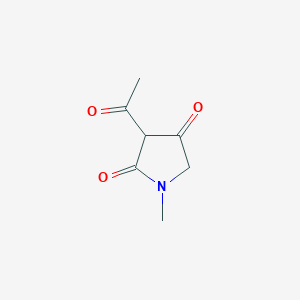
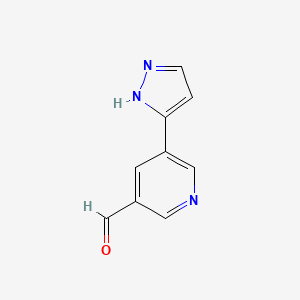

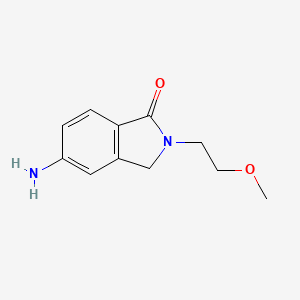
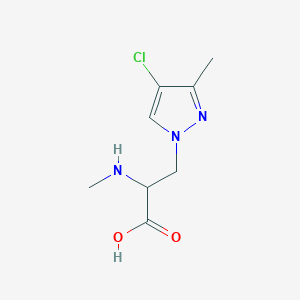

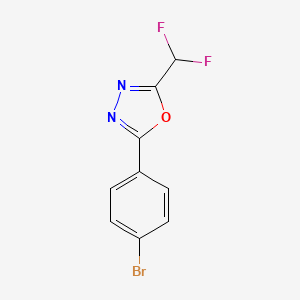
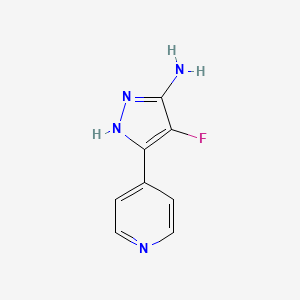
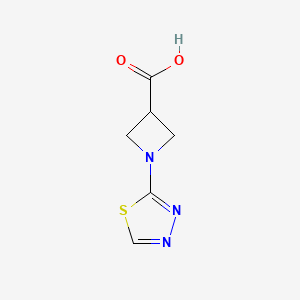
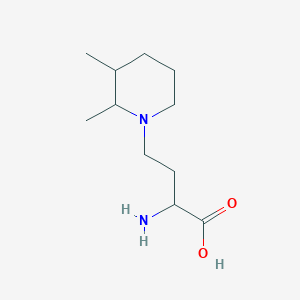
![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
